molecular formula C9H14O B14746440 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- CAS No. 933-44-8

3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl-

Cat. No.: B14746440
CAS No.: 933-44-8
M. Wt: 138.21 g/mol
InChI Key: OWTDSAWQXAVLFO-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexene, featuring a carboxaldehyde group and two methyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein . This reaction yields a mixture of cis- and trans-isomers of the compound. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- often involves large-scale Diels-Alder reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing advanced catalysts and reaction conditions to maximize output. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products

    Oxidation: 3-Cyclohexene-1-carboxylic acid, 1,4-dimethyl-

    Reduction: 3-Cyclohexene-1-methanol, 1,4-dimethyl-

    Substitution: Various halogenated derivatives

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
  • Cyclohexene-4-carboxaldehyde
  • 1,2,3,6-Tetrahydrobenzaldehyde

Uniqueness

3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups at the 1 and 4 positions differentiate it from other cyclohexene derivatives, influencing its reactivity and applications .

Properties

IUPAC Name

1,4-dimethylcyclohex-3-ene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8-3-5-9(2,7-10)6-4-8/h3,7H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDSAWQXAVLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452893
Record name 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-44-8
Record name 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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